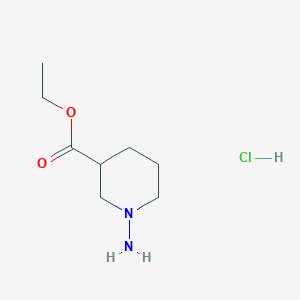

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride

Description

Properties

IUPAC Name |

ethyl 1-aminopiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSIDPBVDUHNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis Including Ring Formation and Functional Group Transformations

Another synthetic route involves constructing the piperidine ring and introducing the amino and ester functionalities through multi-step organic reactions:

Piperidine Ring Formation

Starting from substituted benzene derivatives or other precursors, cyclization reactions are employed to build the piperidine ring framework. These reactions may involve nucleophilic substitutions or ring-closing steps under conditions optimized for yield and purity.Amino Group Introduction

The amino group at the 1-position is introduced either by nitration of the aromatic precursor followed by reduction or by direct amination reactions using appropriate amine sources. Catalytic hydrogenation (e.g., Pd/C or Raney Nickel) is commonly used to reduce nitro groups to amines.Esterification

The carboxylic acid group at the 3-position is esterified using ethanol in the presence of acid catalysts (e.g., HCl or sulfuric acid) to form the ethyl ester. This step is often performed after ring formation and amino group installation to protect the acid functionality during earlier transformations.Catalytic Reductions and Substitutions

In some methods, nitro derivatives are first synthesized and then reduced catalytically to amino derivatives. Subsequent hydrolysis or esterification steps yield the target compound. For example, nitro derivatives can be reduced with SnCl2 in ethanol under reflux or hydrogenated over Raney Nickel catalysts.

Use of Advanced Catalytic Systems and Green Chemistry Approaches

Industrial and advanced laboratory syntheses increasingly utilize:

Continuous Flow Reactors

To improve reaction control, yield, and scalability, continuous flow systems enable precise temperature and reagent management during esterification, amination, and reduction steps.Recyclable Catalysts and Solvent-Free Conditions

Green chemistry principles are applied by using recyclable catalysts (e.g., supported palladium or nickel catalysts) and minimizing solvent use or employing environmentally benign solvents such as water or ethanol mixtures.

Representative Reaction Conditions and Reagents

Summary Table of Preparation Methods

| Method | Key Intermediates | Advantages | Challenges |

|---|---|---|---|

| Hydrazide-Curtius Rearrangement | Ethyl ester → hydrazide → acyl azide → amino-piperidine | Direct conversion, stereochemistry control | Requires careful handling of azides, nitrites |

| Multi-step Organic Synthesis | Nitro derivatives, piperidine ring intermediates | Versatile, allows functional group modifications | Multi-step, longer synthesis time |

| Catalytic Reduction Routes | Nitro intermediates | Efficient amino group introduction | Catalyst sensitivity, reaction optimization |

| Green Chemistry Approaches | Continuous flow, recyclable catalysts | Sustainable, scalable | Requires specialized equipment |

Research Findings and Practical Considerations

The hydrazide and Curtius rearrangement method is widely used in patent literature for preparing enantiomerically enriched amino-piperidine derivatives, indicating its robustness and industrial relevance.

Multi-step synthesis involving nitration and reduction provides flexibility for structural analog development but may require extensive purification steps.

Catalytic hydrogenation conditions must be carefully optimized to avoid over-reduction or side reactions, with Raney Nickel and Pd/C being common catalysts.

Removal of excess hydrazine and nitrite reagents is critical for product purity and safety, often achieved by azeotropic distillation or aqueous extractions.

The choice of solvent impacts reaction efficiency: polar solvents such as DMF, DMSO, ethanol, and water mixtures are preferred depending on the step.

Chemical Reactions Analysis

Types of Reactions

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted piperidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride serves as a crucial intermediate in the synthesis of several bioactive compounds. Its derivatives are often utilized in the development of pharmaceuticals targeting various medical conditions, including neurological disorders and pain management.

1.2. Enantiomeric Enrichment

The compound is involved in processes that yield enantiomerically enriched forms of piperidine derivatives. These enriched forms are essential for enhancing the efficacy and reducing side effects of drugs, particularly in chiral drug synthesis where the activity can vary significantly between enantiomers .

Chemical Properties and Reactivity

2.1. Reactivity

The presence of an amino group in this compound allows it to participate in various chemical reactions, including acylation and amidation processes. These reactions can lead to the formation of amides, which are prevalent in many biological systems and pharmaceuticals .

2.2. Catalytic Applications

Recent studies have highlighted its potential use in catalytic reactions for amide formation from carboxylic acids and esters, demonstrating its versatility as a reagent in organic synthesis . The compound's ability to facilitate these reactions under mild conditions makes it an attractive candidate for further exploration in synthetic methodologies.

Case Studies and Research Findings

3.1. Synthesis of Piperidine Derivatives

A notable case study involved the synthesis of enantiomerically enriched piperidine derivatives using this compound as a starting material. The process employed hydrazine hydrate to achieve high enantiomeric excess (ee) levels, demonstrating effective methods for producing chiral compounds necessary for pharmaceutical applications .

3.2. Development of Pain Management Medications

Research has indicated that derivatives of this compound may be effective in developing new analgesics targeting specific pain pathways, potentially offering alternatives to existing pain management therapies with fewer side effects .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Intermediates | Used in synthesizing bioactive compounds and drug formulations |

| Enantiomeric Enrichment | Critical for producing chiral drugs with enhanced efficacy |

| Catalytic Reactions | Facilitates amide formation under mild conditions |

| Pain Management Research | Potential for developing new analgesics with improved safety profiles |

Mechanism of Action

The mechanism of action of 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on ring structure, substituents, and applications.

Structural Analogues and Key Differences

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, critical for bioavailability in drug formulations .

- Molecular Weight: this compound (MW ≈ 208.69) is lighter than bis-piperidine derivatives (e.g., MW 313.85 for ), favoring better membrane permeability.

- Stability: Keto-substituted analogs (e.g., ) may exhibit lower hydrolytic stability compared to amino-substituted derivatives due to electron-withdrawing effects.

Research Findings and Data

Table 1: Comparative Bioactivity of Selected Analogs

Key Observations:

- Amino substitution at position 1 (piperidine) significantly enhances dopamine receptor affinity compared to pyrrolidine analogs.

- Lipophilicity (LogP) increases with aromatic substituents (e.g., benzyl in ), impacting blood-brain barrier penetration.

Biological Activity

1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride (APCEH) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula: C8H14ClN2O2

- Molecular Weight: 194.66 g/mol

- Structure: The compound features a piperidine ring with an amino group and a carboxylic acid moiety, which are critical for its biological activity.

Biological Activity

This compound exhibits various biological activities that can be summarized as follows:

Anticancer Activity

Recent studies have indicated that APCEH may possess anticancer properties. A case study demonstrated its effectiveness in inducing apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, suggesting a potential role in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.2 | Induction of apoptosis via mitochondrial pathways |

| A431 (epidermoid carcinoma) | 18.5 | Inhibition of EGFR signaling |

Neuroprotective Effects

APCEH has shown promise in neuroprotective applications, particularly through its interaction with neurotransmitter systems. Studies suggest that it can enhance GABAergic transmission, which may be beneficial in conditions like epilepsy and anxiety disorders .

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of APCEH reveals that it undergoes significant metabolism in the liver, primarily through hydrolysis and trans-esterification processes. A study involving Sprague-Dawley rats demonstrated that the compound's bioavailability could be influenced by the presence of ethanol, affecting its pharmacokinetic profile .

The biological activity of APCEH is largely attributed to its structural features that allow it to interact with specific molecular targets:

- GABA Receptors: APCEH enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission .

- Cell Signaling Pathways: It modulates pathways involved in cell growth and apoptosis, particularly by inhibiting key receptors involved in cancer progression .

Case Studies

- Anticancer Efficacy: A study evaluated the cytotoxic effects of APCEH on various cancer cell lines, demonstrating significant inhibition of cell growth compared to standard chemotherapeutics like doxorubicin.

- Neuroprotective Study: Another investigation focused on the neuroprotective effects of APCEH in a rat model of induced seizures, showing reduced seizure frequency and severity when administered prior to seizure induction.

Q & A

Basic: What synthetic routes are commonly employed for 1-amino-piperidine-3-carboxylic acid ethyl ester hydrochloride, and how can purity be optimized?

Synthesis typically involves multi-step reactions, starting with piperidine derivatives functionalized at the 3-position. For example, ethyl esterification of carboxylic acid intermediates followed by amination and hydrochloride salt formation. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane/methanol gradients) are critical for achieving ≥95% purity . HPLC analysis with UV detection (e.g., 254 nm) is recommended for purity validation, as seen in analogous piperidine derivatives .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for this compound’s synthesis?

Statistical DoE, such as factorial designs, can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, a 2^3 factorial design may identify interactions between reaction time, pH, and reagent stoichiometry, minimizing trial numbers while maximizing yield. This approach aligns with methodologies in chemical engineering for reactor optimization . Response surface modeling further refines conditions, particularly for enantioselective steps in chiral piperidine synthesis .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm ester and amine proton environments (e.g., δ ~1.2 ppm for ethyl CH3 and δ ~3.5 ppm for piperidine CH2).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~235.1 g/mol for the free base).

- IR : Carboxylate C=O stretches (~1740 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) confirm functional groups. Cross-referencing with databases like PubChem ensures structural accuracy .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess electron density at the amino group and ester carbonyl, predicting sites for alkylation or acylation. Software like Gaussian or Schrödinger Suite models transition states and activation energies, guiding solvent selection (e.g., DMF vs. THF) for SN2 pathways . Molecular dynamics simulations further evaluate hydrochloride salt stability under varying pH conditions .

Advanced: How should researchers address contradictions between spectroscopic data and theoretical predictions?

Discrepancies (e.g., unexpected NMR splitting or MS fragmentation) require multi-technique validation:

- X-ray crystallography resolves stereochemical ambiguities.

- 2D NMR (COSY, HSQC) clarifies coupling patterns in complex piperidine conformers.

- Isotopic labeling (e.g., ¹⁵N for amino groups) confirms reaction mechanisms. Such strategies are documented in studies of structurally related piperidine derivatives .

Basic: What role does the hydrochloride salt play in this compound’s solubility and stability?

The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for biological assays. Stability studies (TGA/DSC) show decomposition above 200°C, recommending storage at -20°C under inert gas. Comparative data from ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride hydrate suggest hygroscopicity risks, necessitating desiccants .

Advanced: What strategies mitigate degradation during long-term storage?

- Lyophilization : Freeze-drying reduces hydrolytic degradation of the ester moiety.

- Stabilizers : Addition of antioxidants (e.g., BHT) at 0.01% w/w prevents amine oxidation.

- HPLC-MS monitoring : Track degradation products (e.g., free carboxylic acid) over time. These methods align with stability protocols for labile piperidine-based pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.